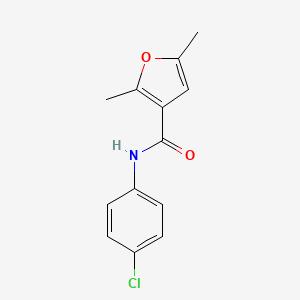
N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
Overview
Description
N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with a carboxamide group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 2,5-dimethylfuran-3-carboxylic acid and 4-chloroaniline in dichloromethane.
- Add N,N’-dicyclohexylcarbodiimide (DCC) to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove the byproduct N,N’-dicyclohexylurea .
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents like or can be employed.
Substitution: Nucleophiles such as or can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or .
Scientific Research Applications
N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: can be compared with other similar compounds, such as:
- N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide
- N-(4-methylphenyl)-2,5-dimethylfuran-3-carboxamide
- N-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the chlorine atom in This compound may enhance its electron-withdrawing effects, affecting its interaction with biological targets compared to its bromine, methyl, or fluorine counterparts.
By understanding the unique properties and applications of This compound , researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLUDHUVHJBEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


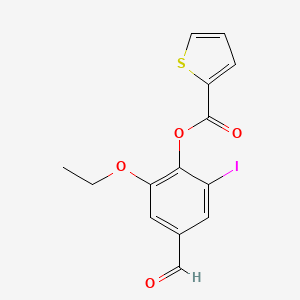
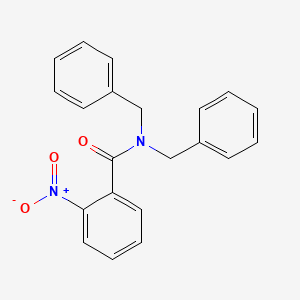
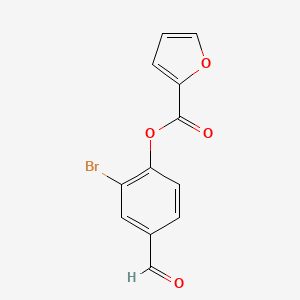
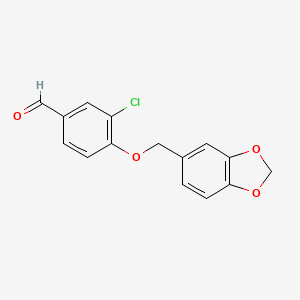
![2-[benzyl-(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)amino]ethanol](/img/structure/B3595259.png)
![N-(furan-2-ylmethyl)-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3595265.png)
![4,4-dimethyl-N-(2-methylpropyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3595266.png)
![N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3595271.png)
![2-[(4-methylphenyl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B3595275.png)
![3-iodo-4-methoxy-N-{[(4-{[methyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3595307.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3595321.png)
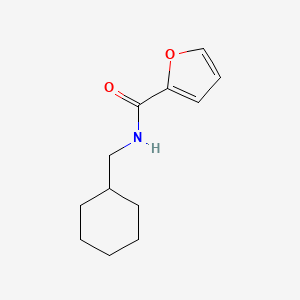
![5-BROMO-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3595325.png)

